molecular formula C36H44P2 B14210341 (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] CAS No. 820225-01-2

(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]

Cat. No.: B14210341
CAS No.: 820225-01-2
M. Wt: 538.7 g/mol
InChI Key: HXFPQTGDYRIHOW-UHFFFAOYSA-N
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Description

(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two bis(4-methylphenyl)phosphane groups connected by an octane-1,8-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] typically involves the reaction of bis(4-methylphenyl)phosphane with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.

Scientific Research Applications

(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene linker instead of an octane-1,8-diyl linker.

    Bis(diphenylphosphino)ethane (dppe): Features an ethane linker, providing different steric and electronic properties.

    Bis(diphenylphosphino)propane (dppp): Contains a propane linker, offering distinct reactivity and coordination behavior.

Uniqueness

(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is unique due to its longer octane-1,8-diyl linker, which imparts flexibility and allows for the formation of larger and more stable complexes. This structural feature can enhance its performance in catalytic applications and materials science.

Properties

CAS No.

820225-01-2

Molecular Formula

C36H44P2

Molecular Weight

538.7 g/mol

IUPAC Name

8-bis(4-methylphenyl)phosphanyloctyl-bis(4-methylphenyl)phosphane

InChI

InChI=1S/C36H44P2/c1-29-11-19-33(20-12-29)37(34-21-13-30(2)14-22-34)27-9-7-5-6-8-10-28-38(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-26H,5-10,27-28H2,1-4H3

InChI Key

HXFPQTGDYRIHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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